molecular formula C13H13N B1294852 3-Methyl-4-phenylaniline CAS No. 63019-97-6

3-Methyl-4-phenylaniline

Cat. No.: B1294852
CAS No.: 63019-97-6
M. Wt: 183.25 g/mol
InChI Key: MHXYCLFSHMBXSD-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylaniline: is an organic compound with the chemical formula C₁₃H₁₃N . It belongs to the group of aromatic amines and serves as a vital building block in the synthesis of various organic molecules. 3-Methyl-4-aminotoluene or 3-Methyl-p-toluidine . It has gained significant research interest due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction using Brönsted acidic ionic liquid as a catalyst . This method is beneficial as it is metal- and solvent-free, making it environmentally friendly. The reaction typically involves the use of commercial aldehydes and primary, secondary, or tertiary anilines .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of nitro compounds or amination of halogenated aromatic compounds . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-phenylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as or .

    Reduction: Reduction reactions typically involve reagents like or in the presence of a catalyst.

    Substitution: This compound can participate in electrophilic aromatic substitution reactions, where common reagents include and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Produces corresponding quinones or nitroso compounds.

    Reduction: Yields amines or other reduced derivatives.

    Substitution: Forms halogenated or sulfonated aromatic compounds.

Scientific Research Applications

3-Methyl-4-phenylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenylaniline involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions , leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes , modulating biological processes such as cell signaling and gene expression .

Comparison with Similar Compounds

  • 4-Methyl-3-phenylaniline
  • 2-Methyl-4-phenylaniline
  • 3-Methyl-2-phenylaniline

Comparison: 3-Methyl-4-phenylaniline is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit different physical properties such as melting point and solubility, as well as distinct biological effects .

Properties

IUPAC Name

3-methyl-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXYCLFSHMBXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978917
Record name 2-Methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63019-97-6
Record name 2-Methyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63019-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Biphenylamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-4-nitro-1-phenylbenzene (12.7 gm, 60 mmol) was dissolved in ethanol (260 mL) and hydrogenated over 10% palladium on charcoal (1.27gm) at 3 bar and 20° C. for 2 h. The mixture was filtered through Arbocel filter aid, washing with ethyl acetate. The filtrate was concentrated under reduced pressure to give 4-amino-2-methyl-1-phenylbenzene (10.49 gm, 95%) as a pinkish brown oil.
Name
2-Methyl-4-nitro-1-phenylbenzene
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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